1-Chloro-3-methylcyclopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

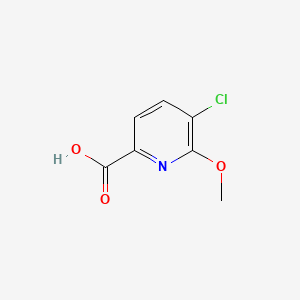

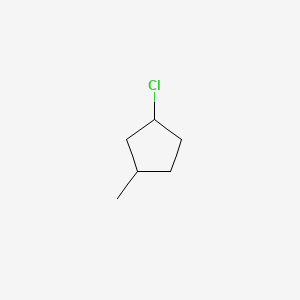

1-Chloro-3-methylcyclopentane is a chemical compound with the molecular formula C6H11Cl . It has a molecular weight of 118.60 g/mol . The IUPAC name for this compound is this compound . The compound is represented by the canonical SMILES notation CC1CCC(C1)Cl .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring, which is a five-membered ring of carbon atoms, with a chlorine atom and a methyl group attached to different carbon atoms in the ring . The exact 3D structure can be viewed using specific software .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 118.60 g/mol . It has a complexity of 61.2 and does not have any hydrogen bond donor or acceptor count . The compound has a topological polar surface area of 0 Ų .

Scientific Research Applications

Formation and Characterization of Cations : A study by Olah et al. (1967) revealed that 1-Methyl-1-chlorocyclopentane, among other compounds, can lead to the stable formation of the 1-methylcyclopentyl cation. This was achieved through reactions in specific solutions, contributing valuable insights into the structure and stability of carbonium ions, which are crucial in hydrocarbon isomerization (Olah, Bollinger, Cupas, & Lukas, 1967).

Photochlorination Reactions : Tague and Wight (1992) studied the solid-state photochlorination reactions of methylcyclopentane and methylcyclohexane. They found that the reaction products included HCl, 1-chloro-1-methylcyclopentane, and 3-chloro-1-methylcyclopentane. The study provided insights into the selectivity of isomeric product formation in these reactions (Tague & Wight, 1992).

Heterolysis Kinetics and Solvent Effects : Research by Dvorko, Koshchii, and Ponomareva (2003) investigated the kinetics of heterolysis of 1-chloro-1-methylcyclohexane and 1-chloro-1-methylcyclopentane in various solvents. Their findings revealed insights into the effects of solvent polarity on the heterolysis rates of these compounds, which are essential for understanding their chemical behavior in different environments (Dvorko, Koshchii, & Ponomareva, 2003).

Anti-Inflammatory Activity of Derivatives : A 2020 study by Osarodion investigated the anti-inflammatory activity of compounds derived from 1-Chloro-3-methylcyclopentane. The compounds showed significant anti-inflammatory properties, suggesting potential pharmaceutical applications (Osarodion, 2020).

Mechanism of Action

. The primary target of this compound is not explicitly mentioned in the available literature.

Mode of Action

The mode of action of 1-Chloro-3-methylcyclopentane involves an SN2 substitution reaction when it interacts with aqueous sodium hydroxide (NaOH). This reaction results in the formation of 3-methylcyclopentanol .

Pharmacokinetics

Its molecular weight of 118605 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of this compound is the production of 3-methylcyclopentanol through an SN2 substitution reaction . This suggests that the compound may have effects at the molecular and cellular level related to the functions of alcohols.

properties

IUPAC Name |

1-chloro-3-methylcyclopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTDXLYILUJOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90707374 |

Source

|

| Record name | 1-Chloro-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142857-44-1 |

Source

|

| Record name | 1-Chloro-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)